Lactose 6'-sulfate
Description
Chemo-Enzymatic Synthesis Methodologies
Chemo-enzymatic synthesis combines the precision of enzymatic catalysts with the versatility of chemical reactions to create complex carbohydrates. This approach is particularly powerful for achieving high regioselectivity in sulfation.
The key enzymes in this process are sulfotransferases (SULTs), which transfer a sulfonate group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific hydroxyl position on an acceptor molecule. nih.gov For the synthesis of Lactose (B1674315) 6'-sulfate, the most relevant enzyme is keratan (B14152107) sulfate (B86663) galactose-6-O-sulfotransferase (CHST1, also known as KSGal6ST). nih.govuu.nl This enzyme naturally catalyzes the 6-O-sulfation of galactose residues within the keratan sulfate backbone. nih.gov Studies have shown that CHST1 can efficiently transfer a sulfate group to the C-6 position of galactose in lactose or lactose-containing oligosaccharides. nih.gov
A sophisticated chemo-enzymatic strategy involves using a chemically modified sugar donor to control the sulfation pattern. For example, UDP-Gal-6-aldehyde can be used as a donor for enzymatic glycosylation. The resulting oligosaccharide contains an aldehyde at the C-6 position of the target galactose, which temporarily blocks it from sulfation by CHST1. uu.nlresearchgate.net After enzymatic sulfation of other desired positions, the aldehyde can be chemically reduced back to a hydroxyl group, providing precise control over the final sulfation pattern. uu.nl
Other enzymes can also be incorporated into chemo-enzymatic pathways. For instance, lipases can be used for the regioselective acylation of the 6'-hydroxyl of a lactose derivative as an initial step. researchgate.net This is followed by chemical protection of the remaining hydroxyls, deacylation of the 6'-position, and finally, enzymatic sulfation.
Table 3: Key Enzymes in Chemo-Enzymatic Sulfation
| Enzyme | Abbreviation | Function | Reference(s) |
|---|---|---|---|
| Keratan sulfate galactose-6-O-sulfotransferase | CHST1 / KSGal6ST | Catalyzes 6-O-sulfation of galactose residues. | nih.govuu.nl |
| GlcNAc-6-O-sulfotransferase | CHST2 | Sulfates terminal N-acetylglucosamine (GlcNAc) at C-6. | nih.govuu.nl |
| Lipase | - | Regioselective acylation of hydroxyl groups. | researchgate.net |
| β-1,4-Galactosyltransferase | B4GALT | Transfers galactose to form LacNAc structures. | uu.nl |
Structure
2D Structure
Properties
Molecular Formula |
C12H22O14S |
|---|---|
Molecular Weight |
422.36 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22) |
InChI Key |
NEVLAHFUHIDOLO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Lactose 6 Sulfate
Enzyme-Mediated Glycosylation and Sulfation in Oligosaccharide Synthesis
The synthesis of specifically sulfated oligosaccharides like Lactose (B1674315) 6'-sulfate presents a significant challenge due to the need for precise control over the location of the sulfate (B86663) group on the sugar backbone. Chemical methods often require complex protection and deprotection steps, leading to low yields. Consequently, enzyme-mediated approaches have emerged as powerful alternatives, offering high regioselectivity and efficiency under mild reaction conditions. These strategies typically involve glycosyltransferases and sulfotransferases, which catalyze the formation of glycosidic bonds and the transfer of sulfonate groups, respectively.
A prominent strategy for the enzymatic synthesis of sulfated disaccharides involves the use of β-D-galactosidase for a process known as 6-sulfo galactosylation. nih.govjst.go.jp This method utilizes a donor molecule, a sulfated galactopyranoside, and an acceptor sugar. The enzyme facilitates the transfer of the sulfo-galactosyl residue to the acceptor, creating a new sulfated disaccharide.
Detailed research findings have demonstrated the efficacy of this approach using the β-D-galactosidase from Bacillus circulans. nih.govjst.go.jp In these studies, 4-methylumbelliferyl 6-sulfo-β-D-galactopyranoside (S6Galβ-4MU) was employed as the donor of the 6-sulfo galactosyl group. The enzyme's ability to transfer this group to various acceptors, including N-acetylglucosamine (GlcNAc) and glucose, was investigated.
The reaction with a GlcNAc acceptor resulted in the synthesis of 6'-sulfo N-acetyllactosamine (S6Galβ1-4GlcNAc) and its isomer, 6'-sulfo N-acetylisolactosamine (S6Galβ1-6GlcNAc), with a total yield of 49%. nih.govjst.go.jp However, when glucose was used as the acceptor—the other monosaccharide unit of lactose—the regioselectivity of the enzyme shifted significantly. This resulted in a 74% total yield of various sulfated disaccharides, with the primary product being S6Galβ1-2Glc. nih.govjst.go.jp The anomeric configuration of the acceptor molecule was also found to heavily influence both the efficiency and the specific linkage (regioselectivity) of the glycosylation reaction. nih.govjst.go.jp
Another sophisticated chemoenzymatic strategy involves using enzymes for temporary protection to achieve site-specific chemical sulfation. nih.govacs.org In this method, a sialyltransferase enzyme is used to add a sialic acid molecule to a specific hydroxyl group (e.g., C-3 or C-6) on a galactose residue within a glycan. nih.gov This enzymatic protection shields that position, allowing for chemical sulfation to be directed to other available hydroxyl groups. nih.govacs.org Following the sulfation step, the sialic acid "protecting group" can be cleanly removed by a neuraminidase enzyme, yielding a specifically sulfated glycan. nih.govacs.org This enzyme-controlled approach avoids the laborious steps of traditional chemical synthesis and has been used to build libraries of complex sulfated glycans based on core structures like lactose (Galβ1,4Glc). nih.gov
Furthermore, the substrate specificities of various sulfotransferases are exploited for the targeted synthesis of complex sulfated oligosaccharides like keratan (B14152107) sulfate. nih.gov For instance, GlcNAc-6-O-sulfotransferases (like CHST2) specifically sulfate the C-6 hydroxyl of terminal N-acetylglucosamine residues. nih.gov This sulfated monosaccharide can then be elongated by a galactosyltransferase (like B4GalT4), which recognizes the 6-sulfo-GlcNAc as a substrate, thereby building a specifically sulfated chain. nih.gov
Interactive Data Table: Regioselectivity of B. circulans β-D-galactosidase in Sulfated Disaccharide Synthesis nih.govjst.go.jp
The table below summarizes the outcomes of the enzymatic transglycosylation reaction using 4-methylumbelliferyl 6-sulfo-β-D-galactopyranoside as the donor with different acceptor molecules. It highlights how the choice of acceptor influences the total yield and the types of isomers produced.
| Acceptor Molecule | Donor | Enzyme | Major Products | Total Yield (%) |
| N-acetylglucosamine (GlcNAc) | S6Galβ-4MU | B. circulans β-D-galactosidase | 6'-sulfo N-acetyllactosamine (S6Galβ1-4GlcNAc) and 6'-sulfo N-acetylisolactosamine (S6Galβ1-6GlcNAc) | 49 |
| Glucose (Glc) | S6Galβ-4MU | B. circulans β-D-galactosidase | S6Galβ1-2Glc (predominant), along with β-(1-1)α, β-(1-3), and β-(1-6) isomers | 74 |
| Methyl α-D-glucopyranoside (Glcα-OMe) | S6Galβ-4MU | B. circulans β-D-galactosidase | S6Galβ1-2Glcα-OMe and S6Galβ1-6Glcα-OMe | 41 |
| Methyl β-D-glucopyranoside (Glcβ-OMe) | S6Galβ-4MU | B. circulans β-D-galactosidase | S6Galβ1-3Glcβ-OMe and S6Galβ1-6Glcβ-OMe | 12 |
Biosynthesis and Natural Occurrence
Enzymatic Synthesis
The primary method for producing Lactose (B1674315) 6'-sulfate is through enzymatic synthesis. This approach offers high specificity and control over the final product. One established method involves the use of a β-D-galactosidase from Bacillus circulans. nih.gov This enzyme can catalyze the transfer of a 6-sulfo-galactosyl residue from a donor substrate, such as 4-methylumbelliferyl 6-sulfo-β-D-galactopyranoside, to an acceptor molecule like glucose. nih.gov The efficiency and regioselectivity of this transglycosylation reaction can be influenced by the choice of the acceptor molecule. nih.gov
Chemical Synthesis Approaches
Chemical synthesis provides an alternative route to Lactose 6'-sulfate, often involving a multi-step process with protection and deprotection of various hydroxyl groups to ensure the sulfate (B86663) group is added at the correct position. While complex, chemical synthesis allows for the production of a wide variety of structurally defined sulfated oligosaccharides for research purposes.
Natural Occurrence
While other sulfated isomers of lactose, such as lactose 3'-sulfate, have been identified in natural sources like dog milk, the natural occurrence of this compound in biological systems is not yet well-documented in scientific literature. Its presence in nature is likely to be in trace amounts within more complex sulfated glycans.
Enzymatic Interactions and Kinetic Analysis
Substrate Specificity and Recognition by Glycosidases
The presence of a sulfate (B86663) moiety on the C-6 hydroxyl group of the galactose residue in lactose (B1674315) dramatically affects its recognition and processing by glycoside hydrolases.
Research indicates that Lactose 6'-O-sulphate is not recognized as a substrate by lactase (β-D-galactosidase) from either suckling rat intestine or Escherichia coli. nih.govnih.gov Furthermore, it does not act as an inhibitor of the hydrolysis of unsubstituted lactose or p-nitrophenyl β-D-galactopyranoside by these enzymes. nih.govnih.gov This suggests that the sulfate group at the 6'-position sterically hinders the binding of the sugar to the active site of lactase or alters the electronic configuration of the molecule in a way that prevents effective recognition and catalysis.
In contrast to its inertness towards lactase, the sulfate modification significantly influences the interaction with other hydrolases, such as neuraminidases. When the sulfate group is present in the galactosyl moiety of N-acetylneuraminyl-lactose, it impacts the enzymatic reaction catalyzed by neuraminidases from rat liver lysosomes and Clostridium perfringens. nih.govnih.gov Specifically, the presence of the sulfate group leads to a decrease in the Michaelis constant (Km) and an increase in the maximum reaction velocity (Vmax). nih.govnih.gov This indicates that the sulfated substrate has a higher affinity for the enzyme and is hydrolyzed more efficiently than its unsubstituted counterpart.
Kinetic Parameters of Enzymatic Hydrolysis (Km, Vmax) in the Presence of Sulfate Modification
The kinetic parameters of enzymatic hydrolysis are significantly altered by the presence of a sulfate group on the lactose molecule. For the hydrolysis of sulfated N-acetylneuraminyl-lactose derivatives by neuraminidases, distinct kinetic profiles are observed depending on the location of the sulfate group. nih.govnih.gov
| Substrate Modification | Enzyme Source | Effect on Km | Effect on Vmax |
| Sulfate on Galactosyl Moiety | Rat liver lysosomal & Clostridium perfringens neuraminidases | Decrease | Increase |
| Sulfate on N-acetylneuraminyl Moiety | Rat liver lysosomal & Clostridium perfringens neuraminidases | Decrease | Decrease |
| Sulfate on both N-acetylneuraminyl and Galactosyl Moieties | Rat liver lysosomal & Clostridium perfringens neuraminidases | Decrease | Decrease |
This table summarizes the kinetic effects of sulfation on neuraminidase activity based on available research findings. nih.govnih.gov
Competitive Inhibition Studies with Unsubstituted Analogues
Kinetic studies involving mixed substrates have demonstrated that sulfated and unsubstituted substrates compete for the same active site on the neuraminidase molecule. nih.govnih.gov This competitive inhibition indicates that the sulfated analogue binds to the same catalytic site as the natural substrate, albeit with different affinity and subsequent catalytic rates. In the case of lactase, as Lactose 6'-sulfate is neither a substrate nor an inhibitor, it does not appear to compete with unsubstituted lactose for the active site. nih.govnih.gov
Structural Basis of Enzyme-Sulfated Lactose Recognition
The precise structural basis for the differential recognition of this compound by various enzymes is an area requiring further detailed investigation. For lactase, the lack of interaction suggests that the bulky and negatively charged sulfate group at the 6'-position creates a steric clash or unfavorable electrostatic interactions within the active site, preventing proper binding. The active site of E. coli β-galactosidase is known to have specific hydrogen bonding networks and hydrophobic interactions that are crucial for substrate binding and catalysis, which are likely disrupted by the sulfate group.
In the case of neuraminidases, the enhanced binding affinity (lower Km) of N-acetylneuraminyl-lactose with a sulfated galactose moiety suggests that the sulfate group may form favorable interactions with amino acid residues in the active site. These interactions could involve positively charged residues such as arginine or lysine, leading to a more stable enzyme-substrate complex.
Influence of Sulfate Group on Enzyme Active Site Dynamics
The influence of the sulfate group on the dynamics of the enzyme's active site is likely a key factor in its altered kinetic profile. While specific studies on the active site dynamics with this compound are limited, it can be hypothesized that the binding of the sulfated sugar induces conformational changes in the enzyme. For neuraminidases, the increased Vmax with the sulfated galactose suggests that the sulfate group may help to optimally position the glycosidic bond for cleavage or facilitate a more rapid catalytic cycle. Conversely, the decreased Vmax when the N-acetylneuraminyl moiety is sulfated implies that this modification may lead to a less productive binding mode or slower product release. Further molecular dynamics simulations and structural studies would be necessary to fully elucidate the influence of the sulfate group on the conformational landscape and catalytic mechanism of these enzymes.
Biological Role and Molecular Mechanisms
Occurrence of Sulfated Lactose (B1674315) Analogues in Biological Fluids
While the direct identification of Lactose 6'-sulfate in biological fluids remains a subject of ongoing research, the presence of other sulfated lactose analogues is well-documented, suggesting a potential for its existence. A significant class of sulfate-bearing human milk oligosaccharides (HMOs) has been identified, highlighting the diversity of these modified sugars in human milk. nih.gov The presence of these sulfonated HMOs appears to be a result of the activity of human sulfotransferases, which can utilize lactose and other neutral HMOs as substrates. nih.gov
Specific sulfated lactose derivatives have been isolated from the milk of various mammals. For instance, N-acetylneuramin lactose sulfate (B86663) has been identified in both rat and human milk. nih.gov Furthermore, a study on the milk of the beagle dog (Canis familiaris) led to the isolation and characterization of lactose 3'-sulfate. researchgate.net These findings underscore that the sulfation of lactose is a naturally occurring modification in mammalian milk, although the specific isomeric forms can vary between species. The identification of these analogues provides a strong rationale for the potential, yet unconfirmed, presence of this compound in similar biological fluids.
Table 1: Documented Occurrence of Sulfated Lactose Analogues in Mammalian Milk
| Sulfated Lactose Analogue | Biological Source |
| Sulfated Human Milk Oligosaccharides | Human Milk nih.gov |
| N-acetylneuramin lactose sulfate | Rat Milk, Human Milk nih.gov |
| Lactose 3'-sulfate | Dog Milk researchgate.net |
Role in Intercellular Recognition and Signaling Pathways (Hypothetical)
The precise role of this compound in intercellular recognition and signaling is currently hypothetical, largely extrapolated from studies on structurally similar molecules and the broader class of sulfated glycans. Sulfated glycans are known to be involved in a multitude of biological recognition events. nih.govfrontiersin.org Modifications to sugar chains, such as sulfation, can create specific recognition motifs that mediate cell-cell and cell-extracellular matrix interactions. nih.gov
The function of 6'-Sialyllactose (B25220) (6'-SL), a closely related sialylated analogue of this compound, offers compelling parallels. 6'-SL has been shown to mitigate inflammation by modulating the immune system. nih.gov It can suppress inflammatory signaling pathways, such as those induced by lipopolysaccharide (LPS), in macrophages and endothelial cells. researchgate.netresearchgate.net This suggests that the 6'-modification on the galactose residue of lactose is a critical determinant for its biological activity. It is therefore plausible that the sulfate group at the 6'-position of lactose could similarly serve as a recognition determinant for cell surface receptors, thereby initiating or modulating intracellular signaling cascades.
Sulfated glycans can influence signaling pathways by interacting with growth factors and their receptors. nih.gov The specific positioning of sulfate groups on a glycan can create a "sulfation code" that dictates its binding partners and subsequent biological effects. nih.gov Hypothetically, this compound could act as a signaling molecule by binding to specific cell surface receptors, potentially influencing pathways involved in development, immunity, and tissue homeostasis.
Interaction with Glycan-Binding Proteins (e.g., Lectins)
The interaction of this compound with glycan-binding proteins, particularly lectins, is a key area of investigation for understanding its biological function. While direct studies on this compound are limited, research on the binding of sulfated glycans to lectins provides significant insights.
Galectins, a family of β-galactoside-binding lectins, are known to exhibit differential recognition of sulfated glycans. researchgate.net For some galectins, sulfation of the galactose residue can either enhance or block binding, depending on the position of the sulfate group and the specific galectin involved. researchgate.netfrontiersin.org For example, while 3'-O-sulfation of lactose can enhance binding to some galectins, 6'-O-sulfation has been shown to diminish affinity for others. frontiersin.org This highlights the specificity of these interactions.
A significant advancement in this area is the directed evolution of lectins with a specific affinity for 6-sulfo-galactose (6S-Gal), the sulfated monosaccharide component of this compound. nih.gov This research demonstrates that specific protein binding pockets can be engineered to recognize the 6'-sulfate modification, suggesting that endogenous lectins with similar specificity may exist. Such lectins could serve as natural receptors for this compound, mediating its biological effects.
Table 2: Lectin Interactions with Sulfated Galactose-Containing Glycans
| Lectin/Binding Protein | Ligand | Interaction Characteristics |
| Engineered Lectins | 6-sulfo-galactose (6S-Gal) | High-affinity and specific binding achieved through directed evolution. nih.gov |
| Galectin-3 | 6'-O-sulfated lactose derivatives | Diminished affinity compared to 3'-O-sulfated derivatives. frontiersin.org |
| Galectin-4 | 3'-O-sulfated lactose derivatives | Enhanced binding affinity. frontiersin.org |
Modulation of Biological Processes at the Cellular Level
The potential for this compound to modulate biological processes at the cellular level is largely inferred from studies on analogous molecules and the broader family of sulfated glycans. These compounds have been shown to influence a range of cellular activities, including inflammation and cell proliferation.
The anti-inflammatory properties of 6'-Sialyllactose (6'-SL) are particularly noteworthy. 6'-SL can attenuate lipopolysaccharide (LPS)-induced inflammation in macrophages by suppressing key signaling pathways like NF-κB. nih.govresearchgate.net It has also been shown to reduce inflammatory responses in intestinal cells. mdpi.com Given the structural similarity, it is hypothesized that this compound may exert similar anti-inflammatory effects by modulating the activity of immune cells and the production of inflammatory mediators. Studies on lactose itself have shown that it can induce changes in neutrophils and macrophages, leading to an alleviation of acute pancreatitis in mice, an effect that may be mediated by galectin-3. frontiersin.org
Beyond inflammation, sulfated compounds have been implicated in the regulation of cell proliferation and apoptosis. For instance, sulforaphane, a sulfur-containing compound, can induce cell cycle arrest and apoptosis in leukemia cells. nih.govresearchgate.net While chemically distinct from this compound, these findings highlight the potential for sulfur-containing molecules to influence fundamental cellular processes. The specific effects of this compound on cell cycle progression and apoptosis remain to be elucidated but represent an important area for future research.
Table 3: Reported Biological Activities of Structurally Related Compounds
| Compound | Cellular Process | Observed Effect |
| 6'-Sialyllactose (6'-SL) | Inflammation | Attenuation of LPS-induced inflammation in macrophages and endothelial cells. nih.govresearchgate.netresearchgate.net |
| 6'-Sialyllactose (6'-SL) | Intestinal Inflammation | Alleviation of LPS-induced intestinal inflammation. mdpi.com |
| Lactose | Immune Cell Function | Induction of phenotypic and functional changes in neutrophils and macrophages. frontiersin.org |
| Sulforaphane | Cell Cycle and Apoptosis | Induction of cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net |
Enzymatic Biosynthesis Pathways and Regulation
Identification and Characterization of Sulfotransferases
Sulfotransferases (SULTs) are a class of enzymes that catalyze the transfer of a sulfonate (SO₃⁻) group from a donor molecule to an acceptor. wikipedia.orgnih.gov In the context of carbohydrate biosynthesis, these enzymes are known as carbohydrate sulfotransferases (CHSTs) and are typically type II transmembrane proteins located in the Golgi apparatus. wikipedia.orgoup.com They are responsible for generating the vast structural diversity of sulfated glycans by adding sulfate (B86663) groups to specific hydroxyl positions on monosaccharide residues within oligosaccharides, glycoproteins, and glycolipids. nih.gov The sulfation reaction generates carbohydrate sulfate esters, which are located extracellularly and mediate processes like cell-cell communication and adhesion. wikipedia.org
The formation of Lactose (B1674315) 6'-sulfate requires the specific action of an enzyme capable of transferring a sulfate group to the 6-hydroxyl position of the galactose residue within the lactose molecule. While a single enzyme exclusively dedicated to this reaction is not extensively characterized, members of the galactose/N-acetylgalactosamine/N-acetylglucosamine 6-O-sulfotransferase (GST) family are responsible for 6-O-sulfation. wikipedia.orgoup.com
Research has identified enzymes such as chondroitin-6-sulfotransferase (C6ST), which not only adds sulfate to N-acetylgalactosamine (GalNAc) in chondroitin (B13769445) sulfate but also demonstrates the ability to catalyze the 6-sulfation of galactose residues in other carbohydrate structures. oup.com This suggests that C6ST or a homologous enzyme with similar substrate specificity is a likely candidate for the biosynthesis of Lactose 6'-sulfate. The specificity of these enzymes is crucial, as the precise pattern of sulfation on oligosaccharides determines their biological function. researchgate.net
Table 1: Key Enzymes in Sulfated Carbohydrate Biosynthesis
| Enzyme Family | Specific Enzyme Example | Function | Cellular Location |
|---|---|---|---|
| Galactosyltransferases | β1,4-Galactosyltransferase (β4GalT-I) | Catalyzes the transfer of galactose to glucose to form lactose. nih.govnih.gov | Golgi Apparatus |
| Carbohydrate Sulfotransferases | Chondroitin-6-Sulfotransferase (C6ST / CHST3) | Catalyzes the transfer of sulfate to the 6-position of GalNAc and Galactose. wikipedia.orgoup.com | Golgi Apparatus |
| PAPS Synthetase | PAPSS1, PAPSS2 | Synthesizes the universal sulfate donor, PAPS, from ATP and sulfate. mdpi.com | Cytosol/Nucleus |
All eukaryotic sulfotransferases utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal high-energy sulfate donor. wikipedia.orgoup.com The availability of PAPS within the Golgi apparatus is a critical factor for all sulfation reactions, including the formation of this compound.
The biosynthesis of PAPS is a two-step process occurring in the cytosol:
ATP sulfurylase catalyzes the reaction between ATP and inorganic sulfate (SO₄²⁻) to form adenosine-5'-phosphosulfate (B1198388) (APS). wikipedia.orgfrontiersin.org
APS kinase then phosphorylates APS using another molecule of ATP to produce PAPS. wikipedia.orgfrontiersin.org
In animals, these two enzymatic activities are contained within a single bifunctional protein known as PAPS synthetase (PAPSS). mdpi.com Once synthesized, PAPS is actively transported from the cytosol into the lumen of the Golgi apparatus by specific PAPS transporters (PAPSTs), which are transmembrane antiporters. wikipedia.orgoup.com The concentration of PAPS in the Golgi can be a rate-limiting factor for the synthesis of sulfated macromolecules, and overexpression of PAPS transporters has been shown to increase the sulfation of certain proteoglycans. oup.com
Biosynthetic Precursors and Pathways in Complex Carbohydrate Synthesis
The synthesis of this compound is an integral part of the larger, complex pathways of glycoconjugate biosynthesis that occur in the Golgi apparatus. The initial and essential precursor for this specific molecule is lactose.
Lactose itself is a disaccharide synthesized exclusively in the lactating mammary gland. nih.gov Its synthesis is catalyzed by the lactose synthase enzyme complex, which consists of two proteins:
β1,4-galactosyltransferase (β4GalT-I): A ubiquitously expressed enzyme that transfers galactose from the nucleotide sugar donor UDP-galactose to N-acetylglucosamine (GlcNAc) acceptors on glycoproteins. nih.govnih.gov
α-lactalbumin: A non-catalytic regulatory protein expressed only in the mammary gland during lactation. nih.gov
The association of α-lactalbumin with β4GalT-I dramatically lowers the enzyme's Michaelis constant (Km) for glucose, making glucose a preferred acceptor substrate. nih.gov This interaction facilitates the high-volume production of lactose (Gal(β1-4)Glc) from UDP-galactose and glucose. Following its synthesis, the lactose molecule is then available as a substrate for subsequent modification by sulfotransferases within the Golgi lumen to produce this compound. This pathway highlights how a general enzymatic system can be adapted for a highly specialized, tissue-specific function. nih.gov
Comparative Biosynthesis of Sulfated Oligosaccharides Across Species
Sulfated polysaccharides are ubiquitous in nature and are found across all kingdoms of life, including eukaryotes, bacteria, fungi, and algae. nih.govportlandpress.com However, the biosynthetic pathways and the resulting structures exhibit considerable diversity among different species.
In mammals, the biosynthesis of sulfated glycosaminoglycans (GAGs) like heparan sulfate and chondroitin sulfate is well-studied. wikipedia.orgresearchgate.net These processes involve a complex interplay of multiple glycosyltransferases and sulfotransferases that generate highly specific sulfation patterns crucial for their function in cell signaling and extracellular matrix formation. nih.govportlandpress.com
In contrast, the pathways in other organisms are less understood. Marine macroalgae, for instance, produce a wide variety of sulfated polysaccharides, such as carrageenans and fucoidans, which are major components of their cell walls. nih.gov Similarly, certain bacteria utilize sulfated molecules for signaling; for example, rhizobia secrete sulfated chitooligosaccharides (Nod factors) to initiate symbiotic relationships with leguminous plants, where the specific sulfation pattern determines host specificity. nih.gov The enzymes responsible for these sulfation events, polysaccharide sulfotransferases (PSTs), show broad homology but are functionally diverse, reflecting the vast structural variety of sulfated polysaccharides found in nature. nih.govportlandpress.com The study of these diverse systems provides insight into the evolutionary adaptation of sulfation pathways for a wide range of biological roles.
Microbial Interactions and Metabolic Fate
Influence on Gut Microbiota Composition and Activity
The introduction of Lactose (B1674315) 6'-sulfate into the colon, where the gut microbiota is most dense, can selectively alter the composition and metabolic output of this microbial community.
While direct studies on Lactose 6'-sulfate are limited, the effects of its parent molecule, lactose, on gut bacteria are well-documented. Lactose acts as a prebiotic, stimulating the growth of beneficial bacteria. nih.gov In lactase-deficient individuals, dietary lactose supports the proliferation of lactose-digesting bacteria in the colon, a process known as colonic adaptation. nih.gov Specifically, lactose consumption has been shown to increase the abundance of Bifidobacterium and Lactobacillus species. nih.govbohrium.com
It is hypothesized that this compound could exert a more selective prebiotic effect. Its utilization would require specific enzymes—sulfatases and glycosidases—which are not universally present in gut microbes. Bacteria possessing this enzymatic machinery would gain a competitive advantage, leading to their enrichment. Genera known for their ability to degrade complex carbohydrates and sulfated glycans, such as certain species within the Bacteroidetes phylum, may be particularly responsive. nih.gov The presence of the sulfate (B86663) group may also favor the growth of sulfate-reducing bacteria (SRB). nih.gov
Table 1: Potential Prebiotic Effects of Lactose and Related Compounds on Gut Microbiota
| Compound | Microbial Taxa Promoted | Reference |
|---|---|---|
| Lactose | Bifidobacterium | nih.govnih.govbohrium.com |
| Lactose | Lactobacillus | nih.govbohrium.com |
| Lactose | Lactic Acid Bacteria | nih.gov |
| Sulfated Polysaccharides | Bacteroides (implicated in glycan degradation) | nih.gov |
The microbial fermentation of carbohydrates in the colon produces a range of metabolites that influence host health. The fermentation of lactose by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, butyrate, and propionate, as well as lactate. nih.govmicrobialcell.com These SCFAs serve as an energy source for colonocytes, modulate the immune system, and contribute to maintaining a healthy gut barrier. microbialcell.com
The metabolism of this compound would likely produce a similar profile of SCFAs from the fermentation of its glucose and galactose components. However, the presence of the sulfate moiety introduces an additional metabolic pathway. The sulfate group, once cleaved, can be utilized by sulfate-reducing bacteria (SRB) as a terminal electron acceptor in their anaerobic respiration. This process results in the production of hydrogen sulfide (B99878) (H₂S). nih.govfao.org While H₂S at low concentrations plays physiological roles in the gut, elevated levels produced by an overgrowth of SRB have been associated with intestinal inflammation and colitis. nih.govfao.org Therefore, the fermentation of this compound could have a dual effect, producing beneficial SCFAs while also potentially increasing the production of pro-inflammatory H₂S.
Enzymatic Degradation by Microbial Glycosidases and Sulfatases
The breakdown of this compound is a multi-step enzymatic process that requires the coordinated action of at least two types of enzymes: a sulfatase and a glycosidase.
The initial and critical step is the removal of the sulfate group from the 6' position of the galactose residue. This is accomplished by a class of enzymes known as carbohydrate sulfatases. nih.gov The human gut microbiota contains bacteria that possess sulfatases capable of acting on a variety of sulfated glycans. nih.govresearchgate.net For instance, certain Bacteroides species from the human gut encode sulfatases that specifically remove 6-sulfate groups from galactose and N-acetylglucosamine residues within complex polysaccharides. frontiersin.orgglycoforum.gr.jp It is highly probable that a specific microbial sulfatase is required to act on this compound, making the sugar accessible for further degradation. researchgate.netfrontiersin.org
Once the sulfate group is removed, the resulting lactose molecule can be hydrolyzed by a β-galactosidase. This enzyme cleaves the β-1,4-glycosidic bond, releasing glucose and galactose. nih.govnih.gov Many gut bacteria, including Bifidobacterium, Lactobacillus, and some strains of Escherichia coli, produce β-galactosidase. nih.govnih.gov The released monosaccharides can then enter central metabolic pathways, such as glycolysis and the tagatose-6-phosphate pathway, for energy production. nih.gov
Table 2: Enzymes Involved in the Degradation of this compound
| Enzymatic Step | Enzyme Class | Action | Reference |
|---|---|---|---|
| 1. Desulfation | Carbohydrate Sulfatase | Removes the sulfate ester from the 6' position of the galactose moiety. | nih.govresearchgate.netfrontiersin.org |
Interaction with Bacterial Adhesion and Pathogen Inhibition
Some sugar derivatives and sulfated compounds have been shown to interfere with bacterial adhesion, a crucial step in biofilm formation and pathogenesis. nih.govbirmingham.ac.uk Natural sulfated polysaccharides extracted from seaweed, for example, have demonstrated the ability to inhibit the adhesion of Staphylococcus aureus to host surfaces. birmingham.ac.uk Similarly, certain lactose fatty acid esters exhibit antimicrobial and antibiofilm activity against various food-borne pathogens. mdpi.com
This compound may possess similar properties. Its structure could interfere with the adhesins that pathogenic bacteria use to bind to host intestinal epithelial cells. Probiotics such as Bifidobacterium longum and Lactobacillus rhamnosus are known to inhibit the adhesion of pathogens, and this effect can be mediated by the production of antimicrobial compounds or by competing for adhesion sites. europeanreview.org The fermentation of lactose by these probiotics can lead to the production of biosurfactants that disrupt the biofilms of pathogenic bacteria. nih.gov It is plausible that the presence of this compound could modulate the production of such inhibitory substances by beneficial bacteria or directly inhibit pathogen binding, thereby helping to prevent infections.
Role in Intestinal Ecosystem Development and Homeostasis
The production of SCFAs from its fermentation supports the health of the intestinal lining and regulates immune responses. microbialcell.com Furthermore, by potentially inhibiting the adhesion of pathogenic bacteria, this compound could help maintain a balanced microbial community and prevent dysbiosis. birmingham.ac.ukeuropeanreview.org However, the role of the sulfate group adds a layer of complexity. Its metabolism by SRB to produce H₂S highlights a delicate balance. While beneficial in small amounts, excessive H₂S can contribute to inflammation. nih.gov Therefore, the impact of this compound on gut homeostasis likely depends on the baseline composition of an individual's microbiota, particularly the abundance and activity of sulfatase-producing bacteria and sulfate-reducing bacteria.
Theoretical and Computational Studies
Molecular Docking Simulations of Lactose (B1674315) 6'-sulfate with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For Lactose 6'-sulfate, docking simulations are primarily used to understand its interaction with carbohydrate-binding proteins (lectins), such as selectins and galectins, which are known to recognize sulfated glycans. nih.govresearchgate.net
The process involves placing the flexible this compound molecule into the binding site of a rigid target protein structure, often derived from X-ray crystallography. bioinformation.net The software then samples numerous possible conformations and orientations (poses) of the ligand within the binding site and scores them based on factors like electrostatic interactions and hydrogen bonding. bioinformation.netdoi.org
Research findings from docking studies on related sulfated disaccharides provide a framework for understanding this compound's potential interactions. For instance, studies on L-selectin have shown that sulfate (B86663) esters are crucial for high-affinity binding. nih.gov Docking simulations can elucidate the precise role of the 6'-sulfate group, predicting key hydrogen bonds and electrostatic interactions with specific amino acid residues in the target protein's binding pocket. Similarly, crystallographic and modeling studies of galectin-8N and galectin-4C with sulfated lactose isomers (lactose-3'-sulfate) reveal that specific arginine, glutamine, and asparagine residues are indispensable for coordinating with the sugar and its sulfate or sialic acid moieties. researchgate.netnih.gov These findings suggest that the 6'-sulfate group on lactose likely engages in critical electrostatic interactions with positively charged residues (like arginine or lysine) and a network of hydrogen bonds within the binding sites of its protein targets. researchgate.net
| Target Protein | Protein Family | Key Interacting Residues (from related ligands) | Predicted Role of 6'-Sulfate Group | Reference |
|---|---|---|---|---|
| L-Selectin | Selectin | Positively charged and polar residues in the C-type lectin domain | Essential for high-affinity binding through electrostatic interactions. | nih.gov |
| Galectin-8 (N-domain) | Galectin | Arg45, Gln47, Arg59, His65, Asn67, Glu89, Trp86 | Direct or water-mediated hydrogen bonding and electrostatic interactions. | researchgate.net |
| Galectin-4 (C-domain) | Galectin | Does not use a specific amino acid for the 3'-sulfate group but binds nonetheless. | Contributes to overall binding affinity and specificity. | nih.gov |
| Galectin-1 | Galectin | Positively charged residues in the carbohydrate recognition domain (CRD). | Stabilizes the complex through specific electrostatic interactions. | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of this compound over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the molecule's flexibility, solvent interactions, and binding stability with a protein target. mdpi.com
| Simulation Type | Objective | Key Insights Provided | Reference |
|---|---|---|---|
| Unbound (in water) | Conformational Analysis | Characterizes the flexibility of the glycosidic linkage and the preferred orientation of the sulfate group. | mdpi.com |
| Protein-Ligand Complex | Binding Stability and Dynamics | Reveals how the protein and ligand adapt to each other, the stability of key interactions over time, and the role of water molecules. | nih.govnih.gov |
| Free Energy Calculations (e.g., MM/PBSA) | Binding Affinity Prediction | Quantifies the strength of the interaction between this compound and a target protein, helping to rank potential binders. | researchgate.net |
| Comparative MD | Specificity Analysis | Compares the dynamics of this compound to other isomers (e.g., Lactose 3'-sulfate) to understand the structural basis of binding specificity. | nih.govmdpi.com |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. naturalspublishing.commdpi.com These methods solve approximations of the Schrödinger equation to provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential. semanticscholar.orgaip.org For this compound, such calculations offer fundamental insights into its chemical reactivity and interaction patterns.
By calculating the distribution of electron density, quantum chemistry can pinpoint the most electron-rich and electron-poor regions of the molecule. The sulfate group, with its negative charge, is a prominent feature, and these calculations can precisely quantify its effect on the electrostatic potential surface of the entire molecule. This surface dictates how this compound will be "seen" by a target protein, guiding the initial long-range electrostatic steering before binding occurs.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can help predict the molecule's reactivity. naturalspublishing.com For instance, the location of the HOMO can indicate the most likely site for electrophilic attack, while the LUMO indicates the likely site for nucleophilic attack. Quantum calculations can also be used to model the reaction mechanism of enzymes that process this compound, such as sulfatases, by calculating the energy barriers for bond breaking and formation. nih.gov
| Calculation Method | Property Calculated | Scientific Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, highlighting the strongly negative potential around the sulfate group, which is key for interaction with positively charged protein residues. | mdpi.comsemanticscholar.org |
| DFT / Hartree-Fock | Frontier Molecular Orbitals (HOMO/LUMO) | Identifies the most reactive sites on the molecule for potential covalent interactions or enzymatic reactions. | naturalspublishing.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reaction Pathways | Models the catalytic mechanism of sulfotransferases or sulfatases by treating the active site quantum mechanically to simulate bond-breaking/forming events. | mdpi.com |
| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Predicts spectroscopic properties, which can be correlated with experimental data for structural validation. | naturalspublishing.com |
In Silico Prediction of Biological Interactions and Pathways
In silico prediction methods leverage vast biological databases and computational algorithms to forecast the interactions of a small molecule like this compound and the biological pathways it may influence. nih.govnih.gov These approaches go beyond single-target interactions to provide a systems-level view of a compound's potential biological role.
One common approach is reverse docking or pharmacophore screening, where the structure of this compound is computationally screened against libraries of thousands of protein structures to identify potential new binding partners. This can help generate hypotheses about its function. For example, screening could identify unexpected protein targets that have binding sites compatible with a sulfated disaccharide.
Once a set of potential protein interactors is identified (either computationally or experimentally), pathway analysis tools can be used. nih.gov These tools map the identified proteins to known biological pathways, such as signaling cascades or metabolic networks. For example, if this compound is predicted to bind to L-selectin, pathway analysis would link it to pathways of leukocyte trafficking and inflammation. nih.gov A study on the related compound 6'-sialyllactose (B25220) showed it could control muscle protein degradation pathways, an insight achievable through such analytical approaches. nih.gov This helps in predicting the physiological consequences of the molecular interaction.
| Computational Approach | Purpose | Example Tools/Databases | Predicted Output for this compound |
|---|---|---|---|
| Reverse Docking / Target Fishing | Identify potential protein targets. | PharmMapper, SwissTargetPrediction | A ranked list of proteins likely to bind this compound. |
| Pharmacophore Modeling | Identify essential 3D features for binding. | PharmaGist, ZINCPharmer | A 3D model of features (e.g., H-bond donors/acceptors, negative charge) needed for a protein to recognize the molecule. |
| Pathway Analysis | Elucidate the biological context of interactions. | KEGG, Reactome, Gene Ontology (GO) | Identification of signaling or metabolic pathways potentially modulated by this compound. |
| Protein-Protein Interaction (PPI) Network Analysis | Understand the broader network effects of a binding event. | STRING, Cytoscape | A network map showing how a target protein interacts with other proteins, predicting downstream effects. nih.gov |
Computational Approaches for Enzyme-Substrate Specificity Profiling
Computational methods are essential for understanding how enzymes achieve substrate specificity, for instance, why certain sulfotransferases (SULTs) specifically add a sulfate group to the 6'-position of lactose, or how specific sulfatases remove it. nih.gov These studies often combine molecular docking and MD simulations.
To profile enzyme-substrate specificity, lactose (as the substrate) can be docked into the active sites of various sulfotransferase isoforms. xenotech.comnih.gov The resulting binding poses can reveal whether the 6'-hydroxyl group of the galactose moiety is positioned correctly for the enzymatic transfer of the sulfuryl group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate). nih.govyoutube.com Key amino acid residues that orient the lactose molecule and interact with the specific hydroxyl group can be identified.
MD simulations of the enzyme-substrate complex can then be performed to assess the stability of the binding pose and the dynamics of the active site. mdpi.com These simulations can highlight the crucial role of specific loops or domains within the enzyme that may open or close to accommodate the substrate. mdpi.com By comparing simulations of different SULT isoforms or by simulating mutations of key residues, researchers can build a detailed model of the structural and dynamic factors that govern specificity. This knowledge is fundamental for understanding the biosynthesis of this compound and for engineering enzymes with novel specificities. nih.gov
| Method | Enzyme Class Studied | Objective | Key Findings/Insights | Reference |
|---|---|---|---|---|
| Ensemble Docking | Sulfotransferases (SULTs) | Predict the binding mode of lactose in different SULT isoforms to see which ones favor 6'-sulfation. | Identifies residues (e.g., F84, F247, K106 in SULT1A isoforms) that create the specific shape and chemical environment of the binding pocket. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Sulfotransferases (SULTs) | Analyze the flexibility of active site loops and the stability of the lactose-PAPS-enzyme ternary complex. | Reveals that active site flexibility (e.g., in loops L1, L2, L3) differs between isoforms and is crucial for substrate selectivity. | mdpi.com |
| QM/MM Simulations | Sulfatases / Sulfotransferases | Model the chemical reaction of sulfate removal or addition to understand the catalytic mechanism and transition states. | Elucidates the roles of catalytic residues and the energy barriers involved in the reaction. | mdpi.com |
| Comparative Modeling | Novel Sulfotransferases | Build 3D models of uncharacterized enzymes based on the sequence of known SULTs. | Allows for initial hypothesis generation about the substrate specificity of newly discovered enzymes. | nih.gov |
Research Gaps and Future Perspectives
Elucidating the Full Spectrum of Biological Functions
A primary research gap is the detailed characterization of the specific biological functions of Lactose (B1674315) 6'-sulfate. Sulfated oligosaccharides are known to be involved in a wide array of biological processes, including cell signaling, immune regulation, and microbial interactions. nih.govnih.gov They can influence protein localization, control proteolysis, and modulate processes like angiogenesis and tumor metastasis. nih.gov For instance, the parent molecule, lactose, is a crucial nutrient in infant nutrition, providing energy and galactose, which is essential for the formation of myelin in the developing brain. lns-privatelabel.comhibobbie.com Lactose also promotes the absorption of minerals like calcium and magnesium in infants and helps shape a healthy gut microbiota. lns-privatelabel.comnih.govmdpi.com
However, the specific contributions of the 6'-sulfate group on the lactose molecule are not well understood. It is used in biomedical research as a probe to study carbohydrate-protein interactions and the biosynthesis of glycosaminoglycans, but its endogenous roles remain largely uncharacterized. Future research must move from the general functions of sulfated carbohydrates to the specific activities of Lactose 6'-sulfate. This includes investigating its role as a prebiotic, its influence on specific microbial species in the gut, and its potential involvement in modulating host immune responses, an area implicated for other milk oligosaccharides. nih.govpreprints.org
Key Research Questions:
How does the 6'-sulfate modification alter the prebiotic activity of lactose?
Does this compound interact with specific host cell receptors or microbial enzymes?
What role, if any, does it play in early-life immune development or inflammation?
Development of Advanced Synthetic Strategies for Isomer-Specific Production
The controlled and efficient synthesis of this compound presents a significant chemical challenge. Current methods, whether chemical or enzymatic, often lack the precision to produce a single, specific isomer in high yields.
Chemical sulfation of polysaccharides can be non-specific and lead to unwanted side reactions, such as polymer chain scission. units.it While protecting-group chemistry can improve regioselectivity, it involves multiple complex steps. units.it Enzymatic synthesis offers a promising alternative. For example, a β-D-galactosidase from Bacillus circulans has been used for 6-sulfo galactosylation. nih.govjst.go.jp However, this process yielded a mixture of positional isomers, with the final ratio of products being highly dependent on the acceptor molecule used. nih.govjst.go.jp This highlights a critical gap: the need for highly regioselective enzymes or catalytic systems.
Future advancements should focus on the discovery or engineering of novel sulfotransferases with high specificity for the 6'-position of lactose. oup.com Another promising avenue is the refinement of chemoenzymatic strategies, potentially using polymer supports to simplify purification, a technique that has been applied to the synthesis of related sialylated lactose analogues. nih.gov The development of scalable, isomer-pure synthesis is essential for enabling detailed biological studies and future therapeutic applications.
Table 1: Comparison of Synthetic Approaches for Sulfated Oligosaccharides
High-Throughput Analytical Methodologies for Complex Biological Matrices
Analyzing and quantifying specific sulfated oligosaccharides like this compound within complex biological samples (e.g., milk, feces, urine) is a major analytical hurdle. ucdavis.edu While powerful techniques for glycomic analysis exist, they need to be adapted and optimized for this specific challenge. nih.govucdavis.edu
Mass spectrometry (MS) is a cornerstone for analyzing charged carbohydrates, with methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being particularly useful. nih.govnih.govresearchgate.net Coupling MS with advanced separation techniques like nano-liquid chromatography (nano-LC) or ultra-high-performance liquid chromatography (UHPLC) allows for the separation of isomers, which is critical for specific quantification. ucdavis.edunih.gov
The research gap lies in developing rapid, robust, and high-throughput workflows specifically for this compound. nih.gov Current high-throughput methods are typically geared towards the most abundant human milk oligosaccharides (HMOs). ucdavis.eduresearchgate.net Future efforts must focus on enhancing the sensitivity of these methods to detect low-abundance sulfated species. This includes creating standardized extraction protocols, developing automated data analysis software, and building spectral libraries to allow for the rapid and accurate identification and quantification of this compound in large-scale clinical or metabolic studies. nih.govucdavis.edu
Systems Biology Approaches to Map Metabolic and Functional Networks
Systems biology, which integrates multi-omics data (genomics, proteomics, metabolomics), offers a powerful framework for understanding the functional role of specific molecules within a complex biological system. uni-due.deleibniz-hki.de However, this approach has not yet been applied to this compound.
Studies on lactose intolerance have successfully used metagenomics and metabolomics to link gut microbial composition to host metabolic profiles. nih.gov A similar approach could be used to map the metabolic fate of this compound in the gut. By combining 'omics' data from in vitro fermentations or in vivo studies, researchers could identify the specific gut microbes that metabolize this compound. Furthermore, it would be possible to trace its downstream effects on the host-microbe metabolic network, revealing how it influences the production of short-chain fatty acids, secondary bile acids, or other signaling molecules. nih.gov
The future perspective is to build a "Silicon Cell" model, as has been conceptualized for microbial carbohydrate metabolism, to simulate the functional impact of this compound. uni-due.de This would involve integrating data on microbial gene expression, enzyme kinetics, and metabolite flux to create a predictive model of its role in gut health and disease. Such models are crucial for moving beyond simple correlation to a causal understanding of the compound's function.
Targeted Engineering of Microbial Consortia for Therapeutic Applications
The ability of lactose and its derivatives to modulate the gut microbiota opens the door to therapeutic applications using engineered microbial consortia. mdpi.comnih.govnih.gov Engineered consortia leverage a "division of labor," where different microbial strains perform specialized tasks to achieve a complex function. mdpi.comresearchgate.net This strategy is being explored for bioremediation and the production of biomolecules. mdpi.com
A significant future opportunity lies in designing microbial consortia that can either produce this compound in situ or utilize it to generate beneficial therapeutic outputs. For example, one could engineer a consortium containing a strain of E. coli designed for oligosaccharide synthesis alongside a sulfate-reducing bacterium. nih.govmdpi.com This would first require identifying the specific bacterial species that interact with or metabolize this compound. Studies have shown that distinct, often low-abundance, bacteria are responsible for sulfate (B86663) reduction in microbial communities. nih.govnih.gov
Targeted engineering could lead to "smart" probiotics that respond to dietary inputs of this compound or that produce it to promote the growth of other beneficial microbes. This represents a sophisticated, next-generation approach to microbiome-based therapeutics, moving from supplementing with single strains to deploying functional, interacting microbial teams.
Q & A
Q. What are the established methods for synthesizing lactose 6'-sulfate, and how can purity be validated?
- This compound is typically synthesized via sulfation reactions using reagents like sulfur trioxide complexes. Key steps include controlled pH and temperature to avoid over-sulfation. Purity validation involves techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis .
- Methodological Tip : Optimize reaction time and stoichiometry to minimize side products. Include control experiments with unsulfated lactose to benchmark spectral data .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Structural characterization employs spectroscopic and crystallographic methods:
- NMR : Identifies sulfate substitution at the 6'-position via characteristic chemical shifts (e.g., -NSP for carbohydrate sulfation).
- X-ray diffraction (XRD) : Resolves crystal structure, confirming sulfate group orientation.
- Mass spectrometry (MS) : Validates molecular weight and sulfate adducts .
Q. What databases or repositories provide authoritative physicochemical data for this compound?
- Consult specialized platforms:
- LactMed : For lactation-related data (e.g., stability in biological matrices).
- PubChem : For spectral and solubility data.
- Crystallography Open Database (COD) : For XRD patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Systematic approaches include:
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers (e.g., dose-dependent effects).
- Methodological audit : Compare experimental conditions (e.g., cell lines, assay protocols) to isolate variables affecting results.
- Collaborative replication : Partner with independent labs to validate findings .
Q. What experimental designs are optimal for studying this compound’s interaction with intestinal transporters?
- Use a combination of:
- Caco-2 cell monolayers : To simulate intestinal absorption and quantify permeability.
- Competitive inhibition assays : Co-administer with known substrates (e.g., glucose) to assess transporter specificity.
- Kinetic modeling : Determine and for uptake mechanisms .
Q. How can computational modeling enhance understanding of this compound’s metabolic pathways?
- Molecular dynamics (MD) simulations : Predict interactions with enzymes like sulfatases.
- Docking studies : Map sulfate group binding to active sites of carbohydrate-modifying proteins.
- Network pharmacology : Identify off-target effects by integrating proteomics and metabolomics data .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC.
- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I errors.
- Uncertainty quantification : Report confidence intervals for EC values .
Q. How should researchers address variability in sulfate group stability during long-term storage?
- Stability studies : Monitor degradation via accelerated aging tests (e.g., 40°C/75% RH for 6 months).
- Stabilizers : Use lyophilization with cryoprotectants (e.g., trehalose) to preserve sulfated structures.
- Analytical validation : Periodically re-test samples using HPLC-MS to detect hydrolytic byproducts .
Data Reporting and Ethics
Q. What guidelines ensure reproducibility in this compound research?
- Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
